molecular formula C22H23NO4 B1277282 Boc-3-(9-anthryl)-L-alanine CAS No. 332065-09-5

Boc-3-(9-anthryl)-L-alanine

Cat. No.: B1277282
CAS No.: 332065-09-5
M. Wt: 365.4 g/mol
InChI Key: GYXDEFFXDFOZMJ-IBGZPJMESA-N
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Description

Boc-3-(9-anthryl)-L-alanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain is substituted with an anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-(9-anthryl)-L-alanine typically involves the following steps:

    Protection of the amino group: The amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.

    Introduction of the anthracene moiety: The protected alanine is then reacted with 9-bromoanthracene in the presence of a palladium catalyst to introduce the anthracene group via a cross-coupling reaction.

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the anthracene group.

    Substitution: The anthracene moiety can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

Boc-3-(9-anthryl)-L-alanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a probe in fluorescence studies due to the fluorescent properties of the anthracene moiety.

    Biology: The compound can be used in the study of protein-ligand interactions and as a fluorescent tag in biochemical assays.

    Industry: Used in the development of materials with specific optical properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Boc-3-(9-anthryl)-L-alanine largely depends on its application. In fluorescence studies, the anthracene moiety absorbs light and emits fluorescence, which can be used to track molecular interactions. In biochemical assays, the compound can interact with specific proteins or enzymes, allowing researchers to study binding affinities and reaction kinetics.

Comparison with Similar Compounds

    Boc-3-(9-anthryl)-D-alanine: The D-enantiomer of Boc-3-(9-anthryl)-L-alanine, which has similar structural features but different biological activity due to its chirality.

    Anthracene derivatives: Compounds with the anthracene moiety but different substituents, such as 9-anthracenecarboxylic acid.

Uniqueness: this compound is unique due to the combination of the Boc-protected amino group and the anthracene moiety, which imparts specific chemical and physical properties

Properties

IUPAC Name

(2S)-3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXDEFFXDFOZMJ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427276
Record name Boc-3-(9-anthryl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332065-09-5
Record name Boc-3-(9-anthryl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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